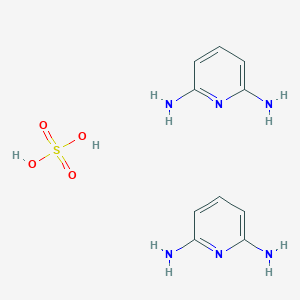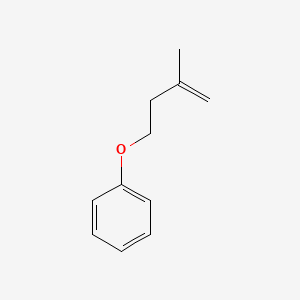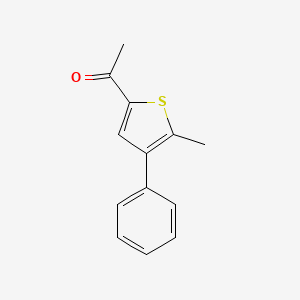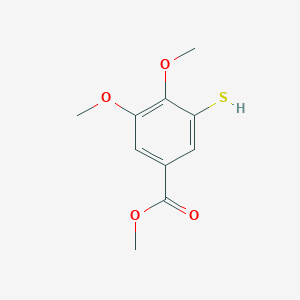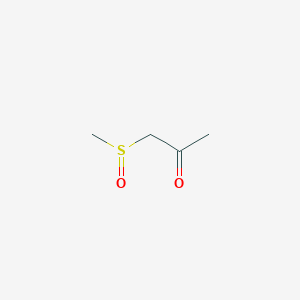
1-Methylsulfinyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfinyl-2-propanone is an organic compound characterized by the presence of a sulfoxide group attached to an acetone backbone
Preparation Methods
The synthesis of 1-Methylsulfinyl-2-propanone typically involves the oxidation of 1-(Methylthio)acetone. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the oxidizing agent. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
1-Methylsulfinyl-2-propanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted acetones.
Scientific Research Applications
1-Methylsulfinyl-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1-Methylsulfinyl-2-propanone exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a versatile compound in biochemical studies.
Comparison with Similar Compounds
1-Methylsulfinyl-2-propanone can be compared to other sulfoxide-containing compounds such as dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM) While DMSO is widely used as a solvent and has anti-inflammatory properties, MSM is known for its use in dietary supplements and its role in joint health
Similar compounds include:
- Dimethyl sulfoxide (DMSO)
- Methylsulfonylmethane (MSM)
- 1-(Methylsulfinyl)heptane
- Tetradecane, 1-(methylsulfinyl)-
Each of these compounds has distinct properties and applications, making this compound a valuable addition to the family of sulfoxide-containing compounds.
Properties
Molecular Formula |
C4H8O2S |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
1-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C4H8O2S/c1-4(5)3-7(2)6/h3H2,1-2H3 |
InChI Key |
WZELJSMUEOMESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


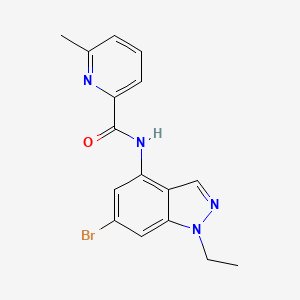
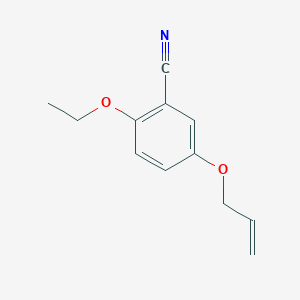
![8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline](/img/structure/B8703270.png)
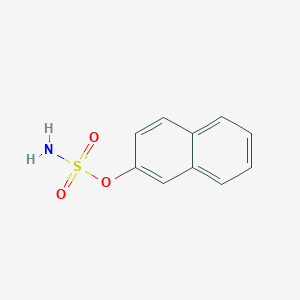
![(2R,3R,4R,5R)-2-{4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl}-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8703293.png)
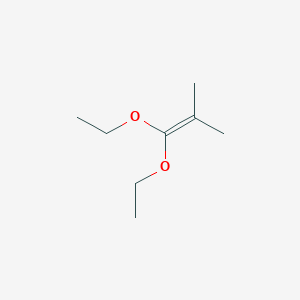
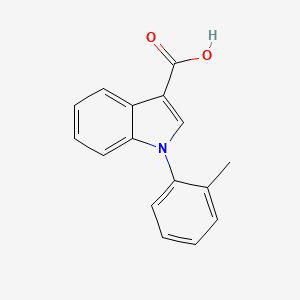
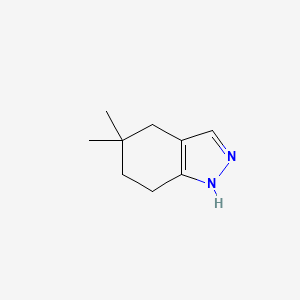
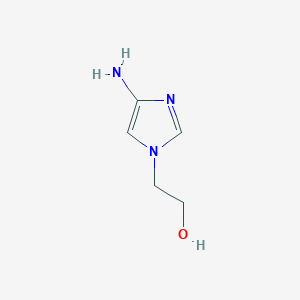
![2-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8703318.png)
